N-(5-CHLORO-2-METHYLPHENYL)-2-{[4-ISOPROPYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-2-{[4-ISOPROPYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C19H21ClN4OS2 and its molecular weight is 421.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methylphenyl)-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 420.0845313 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation Compounds with structures related to the queried chemical have been synthesized and evaluated for their biological activities, including anticancer properties. For instance, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have been conducted, highlighting the potential of similar compounds in therapeutic applications against cancer (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Chemical Synthesis and Radiosynthesis Research has also focused on the chemical synthesis and radiosynthesis of related compounds for studying their metabolism and mode of action. This includes the radiosynthesis of chloroacetanilide herbicides, demonstrating the methods to trace and study the environmental and biological fate of such compounds (Latli & Casida, 1995).
Metabolism and Environmental Impact Studies Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have been performed to understand their metabolic pathways and potential toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000). Such studies are critical for assessing the safety and environmental impact of chemical compounds with agricultural applications.
Adsorption and Soil Interaction Research on the adsorption, bioactivity, and evaluation of soil tests for herbicides like alachlor, acetochlor, and metolachlor provides insights into how similar compounds interact with environmental matrices, affecting their efficacy and mobility (Weber & Peter, 1982). Understanding these interactions is vital for optimizing the use of such compounds in agriculture while minimizing environmental risks.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[5-(5-methylthiophen-3-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4OS2/c1-11(2)24-18(14-7-13(4)26-9-14)22-23-19(24)27-10-17(25)21-16-8-15(20)6-5-12(16)3/h5-9,11H,10H2,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACCTCREAMVPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C(C)C)C3=CSC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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